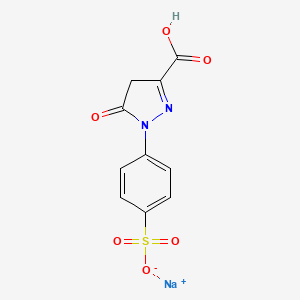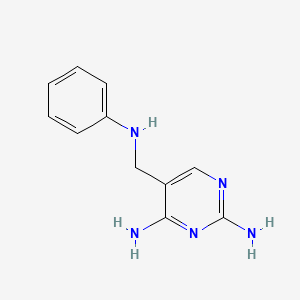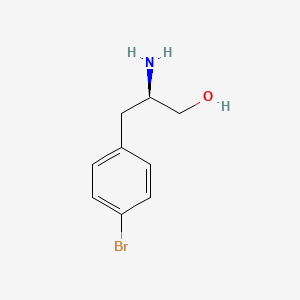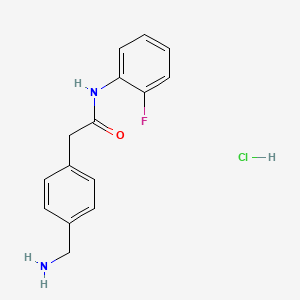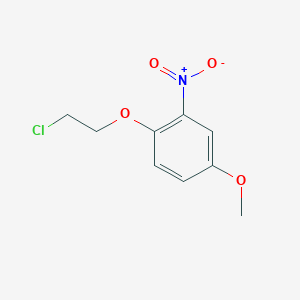![molecular formula C22H28N2O B12519755 2,2'-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole) CAS No. 656254-83-0](/img/structure/B12519755.png)
2,2'-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole) is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and two pyrrole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole) typically involves the condensation of 3-methoxybenzaldehyde with 4-ethyl-3-methyl-1H-pyrrole under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the methylene bridge between the two pyrrole rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydropyrrole derivatives, and various substituted pyrrole compounds .
Applications De Recherche Scientifique
2,2’-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
Mécanisme D'action
The mechanism of action of 2,2’-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole) involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another compound with a methylene bridge but different substituents.
3,3’-((2-Methoxyphenyl)methylene)bis(2-methyl-1H-indole): Similar structure but with indole rings instead of pyrrole rings
Uniqueness
2,2’-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole) is unique due to its specific combination of a methoxyphenyl group and pyrrole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
656254-83-0 |
|---|---|
Formule moléculaire |
C22H28N2O |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
4-ethyl-2-[(4-ethyl-3-methyl-1H-pyrrol-2-yl)-(3-methoxyphenyl)methyl]-3-methyl-1H-pyrrole |
InChI |
InChI=1S/C22H28N2O/c1-6-16-12-23-21(14(16)3)20(18-9-8-10-19(11-18)25-5)22-15(4)17(7-2)13-24-22/h8-13,20,23-24H,6-7H2,1-5H3 |
Clé InChI |
PCBPEYQUOBZOTH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CNC(=C1C)C(C2=CC(=CC=C2)OC)C3=C(C(=CN3)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(Dimethylamino)ethyl]aniline](/img/structure/B12519680.png)
![4-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519683.png)
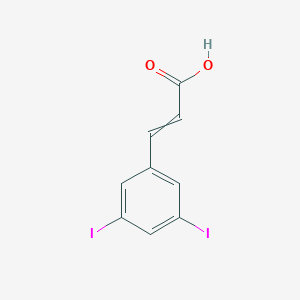
![3-[4-(2-Methylpropyl)phenyl]prop-2-enoic acid](/img/structure/B12519702.png)


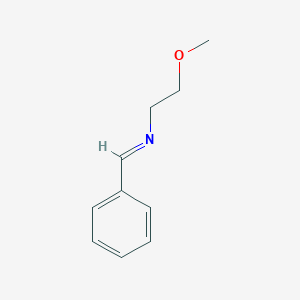
![6-(4-Chlorophenyl)-3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12519728.png)
